![molecular formula C10H7F12NO B12076344 Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- CAS No. 52198-48-8](/img/structure/B12076344.png)
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- is a fluorinated organic compound. It is characterized by the presence of a nitrile group (-CN) and a long perfluorinated alkyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- typically involves the reaction of a suitable nitrile precursor with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in developing fluorinated pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- involves its interaction with molecular targets through its nitrile group and fluorinated alkyl chain. The nitrile group can form hydrogen bonds and interact with various enzymes and receptors, while the fluorinated chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability. The exact molecular pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]- is unique due to its combination of a nitrile group and a long perfluorinated alkyl chain. This combination imparts both reactivity and stability, making it suitable for a wide range of applications that require high-performance materials with specific chemical properties.
Eigenschaften
CAS-Nummer |
52198-48-8 |
|---|---|
Molekularformel |
C10H7F12NO |
Molekulargewicht |
385.15 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)propanenitrile |
InChI |
InChI=1S/C10H7F12NO/c11-5(12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-24-3-1-2-23/h5H,1,3-4H2 |
InChI-Schlüssel |
QTVPRWQNGFABHS-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


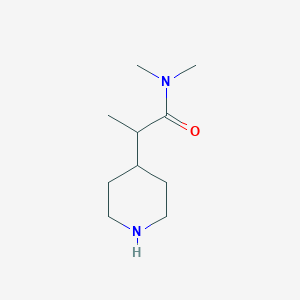


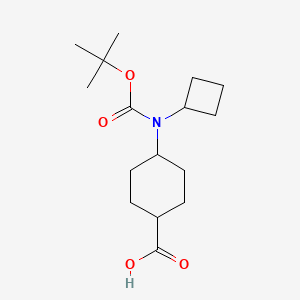
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
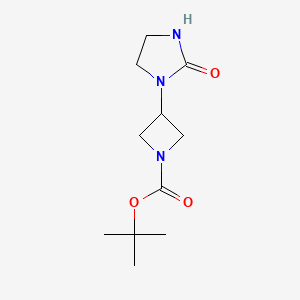
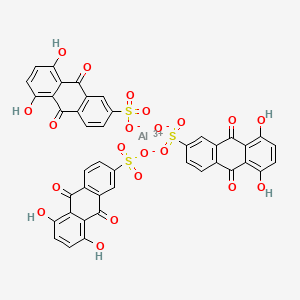
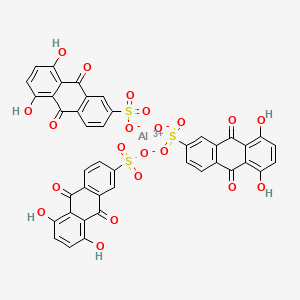
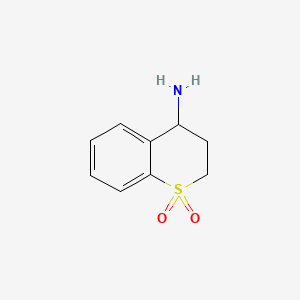

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)

![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
